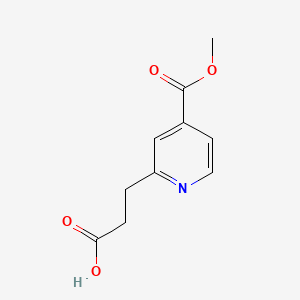

Methyl isonicotinate-(CH2)2-COOH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H11NO4 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

3-(4-methoxycarbonyl-2-pyridinyl)propanoic acid |

InChI |

InChI=1S/C10H11NO4/c1-15-10(14)7-4-5-11-8(6-7)2-3-9(12)13/h4-6H,2-3H2,1H3,(H,12,13) |

InChI Key |

SMMDCNTUDMYOGP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 3-(4-(Methoxycarbonyl)pyridin-1-ium-1-yl)propanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 3-(4-(methoxycarbonyl)pyridin-1-ium-1-yl)propanoate, a pyridinium (B92312) compound with potential applications in medicinal chemistry and drug development. This document details the necessary starting materials, experimental protocols, and quantitative data for the synthesis, beginning with the preparation of the key intermediate, methyl isonicotinate (B8489971). Two primary routes for the subsequent N-alkylation to yield the target molecule are presented.

Overview of Synthetic Pathways

The synthesis of 3-(4-(methoxycarbonyl)pyridin-1-ium-1-yl)propanoate is accomplished in a two-step process. The initial step involves the esterification of isonicotinic acid to form methyl isonicotinate. The second, crucial step is the N-alkylation of the pyridine (B92270) ring of methyl isonicotinate to introduce the propionic acid moiety. This guide outlines two effective methods for this N-alkylation:

-

Route A: Alkylation with an ethyl 3-bromopropanoate (B1231587) followed by hydrolysis of the resulting ester.

-

Route B: Direct alkylation using β-propiolactone.

Experimental Protocols

Step 1: Synthesis of Methyl Isonicotinate

This initial step prepares the core heterocyclic building block for the subsequent alkylation reactions.

Reaction Scheme:

Experimental Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend isonicotinic acid (0.812 mol, 100 g) in methanol (B129727) (250 mL).

-

Cool the suspension to 10 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (125 mL) dropwise, ensuring the temperature of the reaction mixture does not exceed 20 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for 4.5 hours.

-

After reflux, allow the mixture to cool and stand overnight.

-

Pour the reaction mixture onto 1 kg of crushed ice and neutralize by the slow addition of sodium carbonate (235 g) until the solution is alkaline.

-

Filter the resulting solid and wash it with water and diethyl ether.

-

Extract the aqueous filtrate with diethyl ether (3 x 300 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude methyl isonicotinate as a pale oil.

Step 2: Synthesis of 3-(4-(Methoxycarbonyl)pyridin-1-ium-1-yl)propanoate

Two alternative routes for the N-alkylation of methyl isonicotinate are provided below.

This method involves a two-stage process of alkylation followed by de-protection of the carboxylic acid.

Reaction Scheme:

Experimental Procedure:

Alkylation:

-

In a sealed tube, dissolve methyl isonicotinate (1 eq.) in acetonitrile (B52724).

-

Add ethyl 3-bromopropanoate (1.2 eq.).

-

Heat the mixture at 80 °C for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold acetonitrile.

-

If the product does not precipitate, remove the solvent under reduced pressure to obtain the crude pyridinium salt.

Hydrolysis:

-

Dissolve the crude 1-(2-(ethoxycarbonyl)ethyl)-4-(methoxycarbonyl)pyridin-1-ium bromide in a mixture of water and a co-solvent such as ethanol.

-

Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate).

-

The target zwitterionic compound may precipitate upon neutralization. If so, collect by filtration.

-

If the product remains in solution, it can be purified by ion-exchange chromatography.

This route offers a more direct synthesis of the target molecule.

Reaction Scheme:

Experimental Procedure:

-

Dissolve methyl isonicotinate (1 eq.) in a suitable aprotic solvent such as acetonitrile or dichloromethane (B109758) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add β-propiolactone (1.1 eq.) dropwise to the stirred solution. Caution: β-propiolactone is a suspected carcinogen and should be handled with appropriate safety precautions in a fume hood.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

The zwitterionic product may precipitate from the reaction mixture. If so, it can be isolated by filtration and washed with the reaction solvent.

-

If the product does not precipitate, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Quantitative Data Summary

The following tables summarize the key quantitative data for the described synthetic steps.

Table 1: Synthesis of Methyl Isonicotinate

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles | Yield (%) |

| Isonicotinic Acid | C₆H₅NO₂ | 123.11 | 100 g | 0.812 | \multirow{2}{*}{~80} |

| Methanol | CH₄O | 32.04 | 250 mL | - | |

| Sulfuric Acid | H₂SO₄ | 98.08 | 125 mL | - | |

| Sodium Carbonate | Na₂CO₃ | 105.99 | 235 g | - | |

| Methyl Isonicotinate | C₇H₇NO₂ | 137.14 | ~90 g | ~0.656 |

Table 2: Proposed Synthesis of 3-(4-(Methoxycarbonyl)pyridin-1-ium-1-yl)propanoate (Route B)

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (Relative) | Moles (Relative) | Expected Yield (%) |

| Methyl Isonicotinate | C₇H₇NO₂ | 137.14 | 1 eq. | 1 | \multirow{2}{*}{N/A} |

| β-Propiolactone | C₃H₄O₂ | 72.06 | 1.1 eq. | 1.1 | |

| 3-(4-(Methoxycarbonyl)pyridin-1-ium-1-yl)propanoate | C₁₀H₁₁NO₄ | 209.20 | - | - |

Note: Expected yields for the synthesis of the final product are not provided as a specific literature precedent with yield data was not identified. The yield will be dependent on the specific reaction conditions and purification methods employed.

Mandatory Visualizations

The following diagrams illustrate the logical flow of the synthetic pathways described in this guide.

Caption: Overall workflow for the synthesis of 3-(4-(Methoxycarbonyl)pyridin-1-ium-1-yl)propanoate.

Caption: Logical relationship of synthetic stages.

An In-depth Technical Guide on the Physicochemical Properties of 3-(4-(methoxycarbonyl)pyridin-1-ium-1-yl)propanoate

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the core physicochemical properties of the compound identified as "Methyl isonicotinate-(CH2)2-COOH". The systematic IUPAC name for the most plausible zwitterionic structure is 3-(4-(methoxycarbonyl)pyridin-1-ium-1-yl)propanoate . This guide is intended to serve as a foundational resource for its potential application in scientific research and drug development.

Chemical Identity and Structure

The compound, with the Chemical Abstracts Service (CAS) registry number 2710224-09-0, is a derivative of methyl isonicotinate (B8489971) and propanoic acid.[1][2][3][4] Its molecular structure indicates a pyridinium (B92312) cation where the nitrogen atom is alkylated with a carboxyethyl group, and the counter-ion is the deprotonated carboxylate, forming an intramolecular salt or zwitterion (betaine).

-

Molecular Formula: C₁₀H₁₁NO₄[2]

-

Molecular Weight: 209.2 g/mol [2]

-

Canonical SMILES: COC(=O)C1=CC=--INVALID-LINK--O">N+C=C1

-

InChI Key: Awaiting definitive registration.

The presence of both a permanent positive charge on the pyridinium nitrogen and a negatively charged carboxylate group suggests that the molecule's properties will be highly dependent on pH.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 3-(4-(methoxycarbonyl)pyridin-1-ium-1-yl)propanoate is presented below. Given the limited direct experimental data for this specific molecule, many of the values are estimated based on the properties of structurally similar compounds and established analytical and computational methodologies.[5][6][7][8]

Table 1: Summary of Physicochemical Properties

| Property | Value / Predicted Range | Method of Determination/Prediction | Notes |

| Molecular Weight | 209.2 g/mol | Mass Spectrometry | Confirmed by supplier data.[2] |

| pKa₁ (Carboxylic Acid) | ~2-4 | Potentiometric Titration, Computational Models | The proximity of the pyridinium cation is expected to increase the acidity (lower the pKa) of the carboxylic acid group.[9] |

| pKa₂ (Pyridinium Proton) | Not Applicable | Not Applicable | The pyridinium nitrogen is quaternized and thus does not have a proton to dissociate. |

| Isoelectric Point (pI) | Predicted to be in the acidic to neutral range | Calculation from pKa values | The pI will be the pH at which the molecule has a net zero charge. |

| logP / logD | Highly pH-dependent | Shake-flask method, HPLC, Computational Models | Due to its zwitterionic nature, the logP of the neutral species may be low. The logD will vary significantly with pH.[10] |

| Aqueous Solubility | Predicted to be moderate to high, especially near the pI | Kinetic and Thermodynamic Solubility Assays | Zwitterionic compounds often exhibit good aqueous solubility. Solubility is influenced by salt concentration.[11][12] |

Experimental Protocols for Physicochemical Characterization

The following sections outline detailed experimental methodologies for determining the key physicochemical properties of 3-(4-(methoxycarbonyl)pyridin-1-ium-1-yl)propanoate.

The pKa of the carboxylic acid group can be determined using potentiometric titration or UV-Vis spectroscopy.

Protocol: Potentiometric Titration

-

Preparation of Analyte Solution: Prepare a 0.01 M solution of the compound in deionized water.

-

Titration Setup: Use a calibrated pH meter and an automated titrator. The titrant will be a standardized 0.1 M NaOH solution.

-

Titration Procedure:

-

Record the initial pH of the analyte solution.

-

Add small, precise volumes of the NaOH titrant to the analyte solution.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH has risen significantly, past the expected equivalence point.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the curve or by analyzing the first or second derivative of the titration curve.

-

The partition coefficient (logP) and distribution coefficient (logD) are crucial for predicting a drug candidate's membrane permeability and absorption. The shake-flask method is the gold standard, though HPLC-based methods offer higher throughput.

Protocol: Shake-Flask Method for logD at pH 7.4

-

Preparation of Phases: Prepare a phosphate (B84403) buffer solution at pH 7.4 and saturate it with 1-octanol (B28484). Saturate 1-octanol with the pH 7.4 buffer.

-

Sample Preparation: Dissolve a known amount of the compound in the buffered aqueous phase to a concentration where it can be accurately quantified by UV-Vis spectroscopy or LC-MS.

-

Partitioning:

-

In a separatory funnel, mix equal volumes of the compound-containing buffered aqueous phase and the water-saturated 1-octanol.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely.

-

-

Quantification:

-

Carefully separate the aqueous and octanol (B41247) phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the λmax of the compound or LC-MS).

-

-

Calculation: The logD at pH 7.4 is calculated using the formula: logD₇.₄ = log₁₀ ( [Compound]octanol / [Compound]aqueous )

Thermodynamic solubility is a critical parameter for assessing oral bioavailability.

Protocol: Equilibrium Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Filter the solution through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

-

Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

-

Result: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the characterization and synthesis of 3-(4-(methoxycarbonyl)pyridin-1-ium-1-yl)propanoate.

Caption: General synthetic route for N-alkylated pyridinium salts.[13][14][15]

Caption: Workflow for physicochemical profiling of a drug candidate.[5][6][16]

Conclusion

3-(4-(methoxycarbonyl)pyridin-1-ium-1-yl)propanoate is a zwitterionic compound with physicochemical properties that are anticipated to be strongly influenced by pH. While direct experimental data is scarce, this guide provides a robust framework for its characterization through established experimental protocols. The outlined methodologies for determining pKa, logP/logD, and solubility will be critical in assessing its potential as a drug candidate and for understanding its behavior in biological systems. Further research is warranted to experimentally validate the predicted properties and to explore the biological activity of this molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound MedChemExpress (MCE) [chembk.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. nuvisan.com [nuvisan.com]

- 6. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Physicochemical Characterization | Pion, Inc. [pion-inc.com]

- 8. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

- 9. osti.gov [osti.gov]

- 10. escholarship.org [escholarship.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Polybetaines in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. pacelabs.com [pacelabs.com]

In-Depth Technical Guide: Methyl isonicotinate-(CH2)2-COOH (CAS Number 2710224-09-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound Methyl isonicotinate-(CH2)2-COOH, CAS Number 2710224-09-0. It is intended for an audience with a technical background in chemistry, immunology, and drug development. This document summarizes the available information on its properties, synthesis, and primary application as a hapten in immunological research, with a focus on experimental protocols and data.

Core Concepts and Properties

This compound is a chemical compound with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.2 g/mol . It is structurally characterized by a methyl isonicotinate (B8489971) group linked to a carboxylic acid via a two-carbon aliphatic chain.

This compound has been notably utilized as a hapten in immunological studies. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein. The primary research associated with this compound identifies it as "hapten 2b" and investigates its role in understanding the relationship between the physicochemical properties of a small molecule and the resulting antibody response. Specifically, it was designed to study the influence of molecular hydrophobicity on immunogenicity.

Key Properties:

| Property | Value | Reference |

| CAS Number | 2710224-09-0 | N/A |

| Molecular Formula | C₁₀H₁₁NO₄ | |

| Molecular Weight | 209.2 g/mol | |

| Description | Hapten with notable immunogenicity and hydrophobicity. Can be activated with NHS and DCC for conjugation. | [1] |

Synthesis and Experimental Protocols

While the specific, detailed synthesis protocol for this compound is contained within the primary research article, which may be behind a paywall, a general understanding of the synthetic route can be inferred from its structure and common organic chemistry principles. The synthesis would likely involve the alkylation of a methyl isonicotinate precursor with a reactant containing the propanoic acid moiety, or the esterification of the corresponding isonicotinic acid derivative.

General Protocol for Hapten-Carrier Protein Conjugation

The carboxylic acid group of this compound allows for its covalent linkage to carrier proteins, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), which is a prerequisite for immunization and antibody production. This is typically achieved through the formation of an active ester using N-hydroxysuccinimide (NHS) and a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Materials:

-

This compound (hapten)

-

Carrier protein (e.g., KLH or BSA)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Dialysis tubing or desalting columns

Procedure:

-

Activation of the Hapten: Dissolve this compound, NHS, and DCC (or EDC) in anhydrous DMF. The molar ratio of hapten:NHS:DCC is typically 1:1.2:1.2.

-

Stir the reaction mixture at room temperature for several hours to overnight to form the NHS-ester of the hapten.

-

Conjugation to Carrier Protein: Dissolve the carrier protein in PBS.

-

Slowly add the activated hapten solution to the protein solution with gentle stirring.

-

Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.

-

Purification: Remove unconjugated hapten and reaction byproducts by dialysis against PBS or by using a desalting column.

-

The resulting hapten-carrier conjugate can be characterized by methods such as UV-Vis spectroscopy or MALDI-TOF mass spectrometry to determine the conjugation ratio.

Experimental Workflow for Immunization and Antibody Titer Determination

The following is a generalized workflow for using the hapten-carrier conjugate to generate and characterize antibodies.

Caption: General experimental workflow for antibody production and analysis.

Detailed Steps:

-

Immunization:

-

The hapten-KLH conjugate is emulsified with an adjuvant (e.g., Freund's complete adjuvant for the initial injection and incomplete adjuvant for subsequent boosts).

-

BALB/c mice are typically immunized via subcutaneous or intraperitoneal injections at regular intervals (e.g., every 2-3 weeks).

-

-

Serum Collection:

-

Blood is collected from the immunized mice, and the serum, containing polyclonal antibodies, is isolated.

-

-

Antibody Titer Determination via Indirect ELISA:

-

Coating: An ELISA plate is coated with a conjugate of the hapten with a different carrier protein (e.g., hapten-BSA) to avoid detecting antibodies against the primary carrier protein.

-

Blocking: The plate is treated with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

-

Primary Antibody Incubation: Serial dilutions of the collected mouse serum are added to the wells.

-

Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes mouse IgG is added.

-

Detection: A substrate for HRP (e.g., TMB) is added, and the resulting color change is measured using a microplate reader. The antibody titer is defined as the reciprocal of the highest dilution that gives a positive signal.

-

Quantitative Data Summary

The primary research investigated the relationship between hapten hydrophobicity and the resulting antibody response. The following table summarizes the type of quantitative data that would be expected from such a study.

| Parameter | Description | Expected Outcome for More Hydrophobic Hapten |

| Antibody Titer | The concentration of specific antibodies in the serum. | Higher antibody titers are generally correlated with increased hydrophobicity. |

| IC₅₀ (50% Inhibitory Concentration) | The concentration of free hapten required to inhibit 50% of the antibody binding in a competitive ELISA. A lower IC₅₀ indicates higher antibody affinity. | Lower IC₅₀ values, indicating higher affinity, may be observed. |

| LogP | A measure of the lipophilicity (hydrophobicity) of the hapten. | This is an independent variable that is intentionally varied in the study design. |

Signaling Pathways

Based on the available information, the research involving this compound focuses on its use as a tool in immunology to study the principles of antibody response to small molecules. There is no indication in the publicly accessible literature that this compound is directly involved in or was used to study specific intracellular signaling pathways. The immunological response it elicits is a complex process involving multiple cell types (B cells, T cells, antigen-presenting cells) and signaling cascades, but the hapten itself is not the initiator of a specific pathway.

The logical relationship in the study can be visualized as follows:

Caption: Logical relationship between hapten properties and immune response.

Conclusion

This compound (CAS 2710224-09-0) is a valuable research chemical, primarily used as a hapten to investigate the fundamental principles of immunogenicity. Its chemical structure allows for straightforward conjugation to carrier proteins, making it a suitable tool for producing and characterizing antibodies. The research associated with this compound underscores the importance of molecular properties, such as hydrophobicity, in designing effective haptens for the development of sensitive and specific immunoassays. For researchers and professionals in drug development and diagnostics, understanding the principles demonstrated through the use of this and similar haptens can inform the design of small molecule-based vaccines and diagnostic reagents.

References

An In-depth Technical Guide on the Structure and Functional Groups of 3-(4-(Methoxycarbonyl)pyridin-1-ium-1-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, functional groups, and potential applications of 3-(4-(Methoxycarbonyl)pyridin-1-ium-1-yl)propanoate, a haptenic molecule with significant potential in immunological research and drug development. This document details its structural components, physicochemical properties, a proposed synthesis pathway, and a detailed experimental workflow for its use in the development of immunoassays. The information is intended for researchers, scientists, and professionals in the field of drug development and immunology.

Introduction

3-(4-(Methoxycarbonyl)pyridin-1-ium-1-yl)propanoate, a derivative of isonicotinic acid, is a small organic molecule of interest in the field of immunology, particularly in the development of targeted antibodies and immunoassays. Its structure incorporates key functional groups that allow it to act as a hapten—a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. This guide elucidates the structural characteristics and functional groups of this compound and provides a theoretical framework for its synthesis and application in immunological studies.

Structure and Functional Groups

The chemical structure of 3-(4-(Methoxycarbonyl)pyridin-1-ium-1-yl)propanoate consists of three primary components: a methyl isonicotinate (B8489971) core, an ethyl spacer, and a terminal carboxylic acid.

-

Methyl Isonicotinate Core: This is a pyridine (B92270) ring substituted with a methyl ester group at the 4-position. The pyridine ring is an aromatic heterocycle containing a nitrogen atom, which imparts basic properties to the molecule. The methyl ester group is susceptible to hydrolysis.

-

Propanoic Acid Linker: A two-carbon chain terminating in a carboxylic acid group. This linker physically separates the methyl isonicotinate core from the site of conjugation to a carrier molecule. The length and flexibility of this linker are critical for the proper presentation of the hapten to the immune system.

-

Carboxylic Acid: This functional group is the primary site for conjugation to carrier proteins, typically through the formation of an amide bond with the amino groups of lysine (B10760008) residues on the protein surface.

The key functional groups present in the molecule are:

-

Pyridine ring: An aromatic amine.

-

Ester (methyl ester): -COOCH₃

-

Carboxylic acid: -COOH

These functional groups dictate the molecule's chemical reactivity and its utility as a hapten.

Physicochemical Properties

| Property | Methyl Isonicotinate | Isonicotinic Acid |

| Molecular Formula | C₇H₇NO₂[1][2] | C₆H₅NO₂[3][4] |

| Molecular Weight | 137.14 g/mol [1][2] | 123.11 g/mol [3][4] |

| Appearance | Orange/brown liquid[5] | White to light yellow crystalline powder[3] |

| Melting Point | 16.1 °C[5] | 319 °C[3] |

| Boiling Point | 208.0 °C[5] | Sublimes[6] |

| Solubility | Slightly soluble in water[5] | Slightly soluble in cold water, soluble in hot water[3] |

Synthesis and Purification

A plausible synthetic route for 3-(4-(Methoxycarbonyl)pyridin-1-ium-1-yl)propanoate involves the N-alkylation of methyl isonicotinate with a suitable three-carbon synthon containing a protected carboxylic acid, followed by deprotection.

Proposed Synthesis Pathway

References

- 1. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sandwich immunoassay of small molecules. I. Investigation with testosterone as model hapten - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methyl Isonicotinate-(CH2)2-COOH as a Hapten in Immunology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of immunology, haptens are small molecules that can elicit an immune response only when attached to a large carrier, such as a protein. The development of specific antibodies against small molecules is crucial for various applications, including immunoassays for diagnostics, therapeutic drug monitoring, and the development of vaccines. Methyl isonicotinate-(CH2)2-COOH, a derivative of isonicotinic acid, serves as a valuable hapten for generating antibodies against molecules containing the isonicotinate (B8489971) moiety. This technical guide provides an in-depth overview of the use of this compound as a hapten, covering its synthesis, conjugation to carrier proteins, immunization protocols, and methods for antibody characterization.

Core Concepts: The Role of Haptens in Immunology

Haptens, by themselves, are not immunogenic. However, when covalently conjugated to a larger carrier protein, the hapten-carrier conjugate can be recognized by the immune system, leading to the production of antibodies specific for the hapten. The properties of the hapten, such as its chemical structure, hydrophobicity, and the nature of the linker used for conjugation, can significantly influence the resulting antibody response in terms of both titer and affinity.

A key study by Wen et al. (2020) investigated the influence of the physicochemical properties of haptens on the antibody response. This research highlighted that the hydrophobicity of a hapten can positively correlate with the magnitude of the antibody response.[1][2][3] this compound, referred to as hapten 2b in this study, was one of the haptens synthesized and evaluated, demonstrating its utility in immunological studies.[1]

Synthesis of this compound (Hapten 2b)

The synthesis of this compound is a critical first step in its use as a hapten. A detailed experimental protocol is provided below, based on established chemical synthesis methods.

Experimental Protocol: Synthesis

Materials:

-

Methyl isonicotinate

-

Succinic anhydride (B1165640)

-

Hydrochloric acid (HCl)

-

Sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve methyl isonicotinate and a molar excess of succinic anhydride in anhydrous pyridine under a nitrogen atmosphere.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the pyridine under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash with a diluted solution of hydrochloric acid (HCl) to remove any remaining pyridine.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

-

-

Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Hapten-Carrier Protein Conjugation

To elicit an immune response, this compound must be conjugated to a carrier protein. Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA) are commonly used carrier proteins due to their high immunogenicity. The carboxylic acid group of the hapten is typically activated to facilitate its reaction with the primary amine groups on the carrier protein. The active ester method using N-hydroxysuccinimide (NHS) and a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is a widely employed technique.[1][2][3]

Experimental Protocol: Conjugation to KLH using EDC/NHS

Materials:

-

This compound (Hapten)

-

Keyhole Limpet Hemocyanin (KLH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Dialysis tubing (10 kDa MWCO)

Procedure:

-

Hapten Activation:

-

Dissolve this compound, EDC, and NHS in DMF or DMSO. The molar ratio of Hapten:EDC:NHS is typically 1:1.5:1.2.

-

Incubate the mixture at room temperature for 1-4 hours to form the NHS-activated hapten.

-

-

Conjugation Reaction:

-

Dissolve KLH in PBS (pH 7.4).

-

Add the NHS-activated hapten solution dropwise to the KLH solution while gently stirring. The molar ratio of hapten to carrier protein can be varied to achieve different conjugation densities. A common starting ratio is 20-40 moles of hapten per mole of KLH.

-

Allow the reaction to proceed overnight at 4°C with gentle stirring.

-

-

Purification of the Conjugate:

-

Remove unconjugated hapten and reaction by-products by dialysis against PBS (pH 7.4) at 4°C. Change the dialysis buffer several times over 48 hours.

-

-

Characterization of the Conjugate:

-

Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).

-

The conjugation ratio (moles of hapten per mole of protein) can be estimated using MALDI-TOF mass spectrometry or by UV-Vis spectrophotometry if the hapten has a distinct absorbance peak.

-

Immunization and Antibody Production

The hapten-carrier conjugate is used to immunize animals to generate specific antibodies. Mice are commonly used for the production of monoclonal antibodies, while rabbits are often used for polyclonal antibodies.

Experimental Protocol: Mouse Immunization

Materials:

-

This compound-KLH conjugate (Immunogen)

-

Freund's Complete Adjuvant (FCA)

-

Freund's Incomplete Adjuvant (FIA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Female BALB/c mice (6-8 weeks old)

Procedure:

-

Primary Immunization:

-

Emulsify the immunogen solution (e.g., 100 µg in 100 µL of PBS) with an equal volume of Freund's Complete Adjuvant (FCA).

-

Inject each mouse subcutaneously or intraperitoneally with 200 µL of the emulsion.

-

-

Booster Immunizations:

-

Administer booster injections every 2-3 weeks.

-

For booster immunizations, emulsify the immunogen (e.g., 50 µg in 100 µL of PBS) with an equal volume of Freund's Incomplete Adjuvant (FIA).

-

-

Monitoring Antibody Titer:

-

Collect blood samples from the tail vein 7-10 days after each booster injection.

-

Determine the antibody titer in the serum using an enzyme-linked immunosorbent assay (ELISA).

-

-

Final Boost and Hybridoma Production (for monoclonal antibodies):

-

Once a high antibody titer is achieved, administer a final intravenous or intraperitoneal injection of the immunogen in PBS (without adjuvant) 3-4 days before spleen removal for hybridoma fusion.

-

Antibody Characterization: Immunoassays

Immunoassays are essential for determining the titer, affinity, and specificity of the antibodies produced against this compound. An indirect competitive ELISA (ic-ELISA) is a common format for characterizing antibodies against small molecules.

Experimental Protocol: Indirect Competitive ELISA

Materials:

-

Coating antigen: this compound conjugated to a different carrier protein (e.g., BSA) to avoid cross-reactivity with the immunization carrier.

-

Antisera (from immunized mice) or monoclonal antibody solution.

-

Free this compound standard solutions for competition.

-

Goat anti-mouse IgG conjugated to Horseradish Peroxidase (HRP).

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

-

Stop solution (e.g., 2 M H2SO4).

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

-

Washing buffer (e.g., PBS with 0.05% Tween 20, PBST).

-

Blocking buffer (e.g., 5% non-fat dry milk in PBST).

-

96-well ELISA plates.

Procedure:

-

Coating:

-

Dilute the coating antigen (this compound-BSA) in coating buffer (e.g., 1 µg/mL).

-

Add 100 µL of the coating antigen solution to each well of a 96-well plate.

-

Incubate overnight at 4°C.

-

-

Washing and Blocking:

-

Wash the plate three times with washing buffer.

-

Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C.

-

-

Competition:

-

Wash the plate three times.

-

In a separate plate or tubes, pre-incubate the primary antibody (at a predetermined optimal dilution) with varying concentrations of the free hapten (this compound) or with the sample for 30 minutes at 37°C.

-

Add 100 µL of the antibody-hapten mixture to the coated and blocked wells.

-

Incubate for 1 hour at 37°C.

-

-

Secondary Antibody:

-

Wash the plate three times.

-

Add 100 µL of HRP-conjugated goat anti-mouse IgG (diluted in blocking buffer) to each well.

-

Incubate for 1 hour at 37°C.

-

-

Detection:

-

Wash the plate five times.

-

Add 100 µL of TMB substrate solution to each well.

-

Incubate in the dark for 15-30 minutes at room temperature.

-

-

Stopping and Reading:

-

Add 50 µL of stop solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Plot a standard curve of absorbance versus the concentration of the free hapten.

-

Calculate the 50% inhibition concentration (IC50), which is a measure of the antibody's affinity for the hapten.

-

Quantitative Data Summary

The following table summarizes the expected quantitative data from the immunological evaluation of this compound (Hapten 2b) and related haptens, based on the findings of Wen et al. (2020). This data highlights the influence of hapten properties on the immune response.

| Hapten ID | Hapten Structure | LogP (Hydrophobicity) | Antibody Titer (Dilution Factor) | IC50 (ng/mL) |

| Hapten 2a | Structure with lower hydrophobicity | Value from study | Lower Titer | Higher IC50 |

| Hapten 2b | This compound | Value from study | Higher Titer | Lower IC50 |

| Hapten 2c | Structure with higher hydrophobicity | Value from study | Highest Titer | Lowest IC50 |

Note: The specific values for LogP, Antibody Titer, and IC50 should be extracted from the full text of the referenced paper. The table illustrates the trend observed where increased hydrophobicity leads to a stronger antibody response (higher titer and lower IC50).

Visualizations

Experimental Workflow for Antibody Production

References

An In-depth Technical Guide to Methyl isonicotinate-(CH2)2-COOH in Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles for utilizing Methyl isonicotinate-(CH2)2-COOH in a research context. Due to the limited direct research on this specific molecule, this document synthesizes available data on the compound itself, information on closely related analogs, and established chemical principles to offer a thorough technical resource.

Introduction and Chemical Identity

This compound, with the CAS Number 2710224-09-0, is a pyridine (B92270) derivative characterized by a methyl isonicotinate (B8489971) group linked to a propanoic acid chain.[1][2] Its structure combines the features of an aromatic heterocyclic ring, an ester, and a carboxylic acid, making it a molecule with potential for diverse chemical modifications and biological applications.

The primary documented application of this compound in research is as a hapten.[1] A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The properties of this compound, specifically its immunogenicity and hydrophobicity, make it suitable for this purpose, enabling the production of specific antibodies for use in immunoassays and other detection methods.[1]

Chemical Properties and Synthesis

The key chemical identifiers and properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2710224-09-0 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO₄ | [1] |

| Molecular Weight | 209.2 g/mol | [1] |

| Common Name | Hapten 2b | [1] |

Proposed Synthesis Pathway

While specific synthesis protocols for this compound are not widely published, a plausible route can be devised based on standard organic chemistry reactions, starting from the more common precursor, isonicotinic acid. The synthesis of the methyl ester of isonicotinic acid is a well-established process.[3][4][5] The subsequent addition of the propanoic acid side chain can be achieved through various established methods.

A potential synthetic workflow is outlined below:

Caption: Proposed synthesis of this compound.

Core Application: A Hapten for Antibody Production

The most clearly defined research use for this compound is as a hapten to generate specific antibodies.[1] The carboxylic acid group provides a convenient handle for conjugation to a carrier protein, which is a necessary step to make the small molecule immunogenic.

Experimental Protocol: Hapten-Carrier Conjugation

The activation of the carboxylic acid is required for efficient conjugation to the primary amines (e.g., lysine (B10760008) residues) on a carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). A common method involves the use of N-hydroxysuccinimide (NHS) and a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC).[1]

Materials:

-

This compound

-

N-hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Carrier Protein (e.g., BSA, KLH)

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)

-

Conjugation Buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4-8.0)

-

Dialysis tubing or desalting column

Procedure:

-

Activation of the Hapten:

-

Dissolve this compound, NHS, and DCC in a molar ratio of approximately 1:1.2:1.2 in anhydrous DMF.

-

Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C to form the NHS-ester. The dicyclohexylurea (DCU) byproduct will precipitate as a white solid.

-

-

Conjugation to Carrier Protein:

-

Centrifuge the activation reaction mixture to pellet the DCU precipitate.

-

Prepare a solution of the carrier protein (e.g., 10 mg/mL BSA) in conjugation buffer.

-

Add the supernatant containing the activated NHS-ester of the hapten dropwise to the carrier protein solution while gently stirring. A typical molar ratio of hapten to protein is 20:1 to 40:1.

-

Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Remove the unreacted hapten and byproducts by extensive dialysis against PBS at 4°C or by using a desalting column.

-

-

Characterization:

-

Confirm the successful conjugation and determine the hapten-to-protein molar ratio using techniques such as UV-Vis spectroscopy or MALDI-TOF mass spectrometry.

-

Caption: Experimental workflow for hapten-carrier protein conjugation.

Broader Biological Context and Potential Applications

While the specific biological activity of this compound has not been detailed in the literature, the isonicotinate and nicotinate (B505614) scaffolds are present in various biologically active molecules.

-

Methyl Isonicotinate: This closely related compound is used as a semiochemical to attract and trap agricultural pests like thrips.[3] Some derivatives have also been investigated for fungicidal and anti-cancer activities.[6]

-

Methyl Nicotinate: An isomer of methyl isonicotinate, this compound acts as a rubefacient, causing localized vasodilation by promoting the release of prostaglandin (B15479496) D2.[7][8] It is used topically for muscle and joint pain.[8][9]

These examples suggest that the pyridine carboxylic acid ester core can interact with biological systems. The specific activity of this compound remains an area for future investigation. Its structure could potentially allow it to act as a ligand for receptors or an inhibitor for enzymes, a concept illustrated in the general diagram below.

Caption: Conceptual diagram of a small molecule inhibiting a signaling pathway.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the data for Methyl isonicotinate, caution should be exercised. Methyl isonicotinate is known to be toxic and can cause irritation to the eyes, skin, and respiratory tract.[3] Overexposure may lead to symptoms such as nausea, headache, and dizziness.[3] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this compound.

Conclusion and Future Directions

This compound is a research chemical with a primary established role as a hapten for the development of immunological tools. Its synthesis is achievable through established organic chemistry methods, and its carboxylic acid functionality allows for straightforward conjugation to carrier molecules.

Future research should aim to explore the potential biological activities of this molecule beyond its function as a hapten. Screening for activity in areas such as enzyme inhibition, receptor binding, and antimicrobial or anti-cancer effects could reveal novel applications, building upon the known bioactivities of the broader isonicotinate and nicotinate family of compounds.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. 2710224-09-0|this compound|BLD Pharm [bldpharm.com]

- 3. Methyl isonicotinate - Wikipedia [en.wikipedia.org]

- 4. prepchem.com [prepchem.com]

- 5. Methyl isonicotinate synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Methyl nicotinate:Mechanism, Uses and Toxicity_Chemicalbook [chemicalbook.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-(4-(methoxycarbonyl)pyridin-1-ium-1-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the quantitative solubility of 3-(4-(methoxycarbonyl)pyridin-1-ium-1-yl)propanoate is limited in publicly available literature. This guide provides a comprehensive overview based on the physicochemical properties of its constituent functional groups, qualitative data from structurally similar compounds, and standardized experimental protocols for solubility determination.

Introduction

3-(4-(methoxycarbonyl)pyridin-1-ium-1-yl)propanoate, with the chemical structure Methyl isonicotinate-(CH2)2-COOH, is a compound of interest due to its hybrid structure incorporating a methyl isonicotinate (B8489971) moiety and a propanoic acid side chain. This unique arrangement suggests the potential for zwitterionic character, which significantly influences its solubility profile. Understanding the solubility of this compound is critical for its application in various research and development phases, including synthesis, purification, formulation, and biological screening.

The presence of both a cationic pyridinium (B92312) ring and an anionic carboxylate group suggests strong intermolecular interactions and a high affinity for polar solvents. The "like dissolves like" principle is a fundamental concept in predicting solubility.[1][2] The zwitterionic nature of the molecule can lead to high lattice energy in the solid state, potentially requiring highly polar solvents to overcome these forces.

Predicted Solubility Profile

Based on its zwitterionic character and the presence of polar functional groups (ester, carboxylic acid, pyridinium ion), a qualitative solubility profile can be predicted. The solubility is expected to be highest in polar protic solvents that can solvate both the cationic and anionic centers. In nonpolar organic solvents, the solubility is predicted to be low.

Table 1: Predicted Qualitative Solubility of 3-(4-(methoxycarbonyl)pyridin-1-ium-1-yl)propanoate in Common Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | High | The zwitterionic nature allows for strong electrostatic interactions and hydrogen bonding with water molecules.[3] |

| Methanol | Moderate to High | Can effectively solvate both the cationic pyridinium ring and the anionic carboxylate group. | |

| Ethanol | Moderate | Similar to methanol, but the increased hydrocarbon character may slightly reduce its solvating power for highly polar zwitterions. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderate to High | High polarity and ability to solvate cations make it a good candidate.[4] |

| Dimethylformamide (DMF) | Moderate | A polar aprotic solvent capable of solvating polar molecules. | |

| Acetonitrile | Low to Moderate | While polar, it is a weaker hydrogen bond acceptor and may not be as effective in solvating the zwitterionic structure compared to protic solvents or DMSO.[3] | |

| Nonpolar | Hexane | Very Low | The high polarity and charge separation of the solute are incompatible with the nonpolar nature of hexane. |

| Toluene | Very Low | The aromatic ring offers some potential for pi-stacking, but the overall nonpolar character is unlikely to overcome the solute's high polarity. | |

| Chlorinated | Dichloromethane (DCM) | Low | While having a dipole moment, it is generally a poor solvent for ionic and highly polar compounds. |

| Chloroform | Low | Similar to DCM, it is not expected to be an effective solvent. |

Experimental Protocols for Solubility Determination

Given the absence of specific quantitative data, experimental determination of solubility is essential. The following are detailed protocols for the gravimetric and UV/Vis spectrophotometric methods.

This is a reliable and widely used method for determining equilibrium solubility.[5]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-(4-(methoxycarbonyl)pyridin-1-ium-1-yl)propanoate to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium. A shaker or rotator in a temperature-controlled bath is recommended.[5]

-

-

Phase Separation:

-

Allow the suspension to settle at the constant temperature until a clear supernatant is observed.

-

Alternatively, centrifuge the sample to pellet the excess solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Transfer the supernatant to a pre-weighed, dry container.

-

Evaporate the solvent completely under reduced pressure (e.g., using a rotary evaporator or a vacuum oven at a temperature that does not cause decomposition of the compound).

-

Once the solvent is fully removed, re-weigh the container with the solid residue.

-

-

Calculation:

-

The solubility (S) can be calculated using the following formula: S (g/L) = (Mass of residue (g)) / (Volume of supernatant taken (L))

-

This method is suitable if the compound has a chromophore that absorbs in the UV/Vis spectrum and is often faster than the gravimetric method.

Methodology:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of the compound in the chosen solvent with a known concentration.

-

Create a series of standard solutions of decreasing concentration through serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear according to the Beer-Lambert law.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).

-

Withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method followed by gravimetric analysis.

Conclusion

References

Methodological & Application

Application Note: Development of a Competitive Immunoassay for Methyl isonicotinate-(CH2)2-COOH

Audience: Researchers, scientists, and drug development professionals.

Introduction

Small molecules, known as haptens (typically <1000 Da), are generally not immunogenic on their own. To develop an immunoassay for such compounds, they must first be covalently conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[1][2] This hapten-carrier conjugate then acts as an immunogen, capable of stimulating an immune response to produce antibodies specific to the hapten.[1] The target molecule, Methyl isonicotinate-(CH2)2-COOH, is a pyridine (B92270) derivative with a terminal carboxylic acid group, which provides a convenient handle for conjugation.

This application note outlines the principles and protocols for developing a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the detection and quantification of this compound. Competitive ELISA is the preferred format for small molecule detection because the small size of the hapten prevents the binding of two different antibodies simultaneously, as required in a sandwich ELISA format.[3][4] In this assay, the free hapten in a sample competes with a labeled or coated hapten-protein conjugate for a limited number of specific antibody binding sites.[3] The resulting signal is inversely proportional to the concentration of the target analyte in the sample.[3][5]

Principle of the Assay

The competitive ELISA for this compound can be performed in several formats. This note will focus on an indirect competitive format where a hapten-protein conjugate is immobilized on the microplate surface.

-

Coating: Microtiter plate wells are coated with a conjugate of this compound and a carrier protein (e.g., BSA).

-

Competition: A mixture of the sample (containing the free hapten) and a specific primary antibody is added to the wells. The free hapten from the sample and the coated hapten-conjugate compete for binding to the limited amount of primary antibody.

-

Detection: After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added. This secondary antibody binds to the primary antibody that has been captured by the coated hapten-conjugate.

-

Signal Generation: Unbound reagents are washed away, and a substrate solution (e.g., TMB) is added. The enzyme catalyzes a colorimetric reaction.

-

Analysis: The reaction is stopped, and the optical density (OD) is measured. A higher concentration of hapten in the sample leads to less primary antibody binding to the plate, resulting in a weaker signal.

Overall Experimental Workflow

The development of the immunoassay follows a structured workflow, from hapten conjugation to final assay validation.

References

Application Notes and Protocols: Immunization with Methyl Isonicotinate-(CH2)2-COOH Conjugate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for generating an immune response against the small molecule hapten, Methyl isonicotinate-(CH2)2-COOH, through conjugation to a carrier protein. This process is essential for the development of antibodies for various research and diagnostic applications.

Introduction

This compound is a small organic molecule, classified as a hapten. Haptens are typically non-immunogenic on their own and require conjugation to a larger carrier molecule, such as a protein, to elicit a robust immune response.[1][2][3][4] This process of hapten-carrier conjugation creates a novel antigen that can be recognized by the immune system, leading to the production of specific antibodies against the hapten.[5][] The selection of the carrier protein, the method of conjugation, and the immunization schedule are critical factors for a successful immunization campaign.[3][7]

Principle of Hapten-Carrier Immunization

The fundamental principle behind hapten-carrier immunization is to present the small hapten molecule to the immune system in a context that can be recognized by B cells and T cells. B cells recognize and bind to the hapten portion of the conjugate, while T helper cells recognize peptides derived from the carrier protein presented by antigen-presenting cells (APCs).[4][5] This T cell help is crucial for B cell activation, proliferation, and differentiation into antibody-producing plasma cells.[4] The resulting antibodies will have specificity for the hapten, this compound.

Materials and Methods

Conjugation of this compound to a Carrier Protein

The carboxylic acid group (-COOH) on this compound allows for its covalent linkage to primary amine groups (e.g., lysine (B10760008) residues) on a carrier protein using a carbodiimide (B86325) crosslinker such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[8]

Table 1: Reagents and Materials for Conjugation

| Reagent/Material | Supplier | Catalog No. |

| This compound | (Specify) | (Specify) |

| Keyhole Limpet Hemocyanin (KLH) | (Specify) | (Specify) |

| Bovine Serum Albumin (BSA) | (Specify) | (Specify) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | (Specify) | (Specify) |

| N-hydroxysuccinimide (NHS) | (Specify) | (Specify) |

| Phosphate Buffered Saline (PBS), pH 7.4 | (Specify) | (Specify) |

| Dialysis Tubing (10 kDa MWCO) | (Specify) | (Specify) |

| Magnetic Stirrer and Stir Bars | (Specify) | (Specify) |

Protocol for EDC-Mediated Conjugation:

-

Dissolve 10 mg of this compound in 1 mL of Dimethylformamide (DMF).

-

In a separate tube, dissolve 10 mg of carrier protein (KLH for immunization, BSA for ELISA) in 2 mL of PBS.

-

Add 5 mg of EDC and 3 mg of NHS to the carrier protein solution and stir gently for 15 minutes at room temperature.

-

Slowly add the dissolved this compound to the activated carrier protein solution while stirring.

-

Allow the reaction to proceed for 2 hours at room temperature with continuous gentle stirring.

-

Stop the reaction by adding 10 µL of 2-mercaptoethanol.

-

Dialyze the conjugate solution against PBS (3 changes of 1 L each) for 48 hours at 4°C to remove unreacted hapten and crosslinker.

-

Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA assay).

-

Store the conjugate at -20°C in small aliquots.

Diagram 1: Experimental Workflow for Hapten-Carrier Conjugation

Caption: Workflow for conjugating the hapten to a carrier protein.

Immunization Protocol

This protocol is a general guideline and may require optimization based on the animal model and desired immune response.

Table 2: Materials and Reagents for Immunization

| Material/Reagent | Supplier | Catalog No. |

| This compound-KLH conjugate | (In-house) | - |

| Freund's Complete Adjuvant (FCA) | (Specify) | (Specify) |

| Freund's Incomplete Adjuvant (FIA) | (Specify) | (Specify) |

| Syringes and Needles (25-27 gauge) | (Specify) | (Specify) |

| Animal Model (e.g., BALB/c mice, 6-8 weeks old) | (Specify) | - |

Immunization Schedule:

Table 3: Immunization Schedule

| Day | Procedure | Antigen Dose | Adjuvant | Route of Administration |

| 0 | Primary Immunization | 50 µg | Freund's Complete Adjuvant (FCA) | Subcutaneous (s.c.) |

| 14 | First Boost | 25 µg | Freund's Incomplete Adjuvant (FIA) | Subcutaneous (s.c.) |

| 28 | Second Boost | 25 µg | Freund's Incomplete Adjuvant (FIA) | Subcutaneous (s.c.) |

| 35 | Test Bleed | - | - | Tail vein |

| 42 | Final Boost | 25 µg | Saline | Intraperitoneal (i.p.) |

| 45 | Final Bleed/Harvest | - | - | Cardiac puncture |

Protocol:

-

Preparation of Emulsion: For the primary immunization, mix an equal volume of the this compound-KLH conjugate (in PBS) with Freund's Complete Adjuvant to form a stable water-in-oil emulsion. For booster immunizations, use Freund's Incomplete Adjuvant.

-

Administration: Administer the emulsion subcutaneously at multiple sites on the back of the animal.

-

Blood Collection: Collect blood samples via the tail vein for test bleeds to monitor the antibody titer. The final blood collection is typically performed via cardiac puncture under terminal anesthesia.

-

Serum Preparation: Allow the blood to clot at room temperature for 30 minutes, followed by incubation at 4°C for 1-2 hours. Centrifuge at 2000 x g for 15 minutes at 4°C. Collect the supernatant (serum) and store at -20°C or -80°C.

Antibody Titer Determination by ELISA

An indirect ELISA is used to determine the antibody titer in the collected serum samples.

Table 4: Reagents and Materials for ELISA

| Reagent/Material | Supplier | Catalog No. |

| This compound-BSA conjugate | (In-house) | - |

| 96-well ELISA plates | (Specify) | (Specify) |

| Coating Buffer (Carbonate-Bicarbonate, pH 9.6) | (Specify) | (Specify) |

| Blocking Buffer (e.g., 5% non-fat dry milk in PBS) | (Specify) | (Specify) |

| Wash Buffer (PBS with 0.05% Tween-20) | (Specify) | (Specify) |

| HRP-conjugated secondary antibody (e.g., anti-mouse IgG) | (Specify) | (Specify) |

| TMB Substrate | (Specify) | (Specify) |

| Stop Solution (e.g., 2N H2SO4) | (Specify) | (Specify) |

| Microplate Reader | (Specify) | (Specify) |

ELISA Protocol:

-

Coating: Coat the wells of a 96-well plate with 100 µL of this compound-BSA conjugate (1-5 µg/mL in coating buffer) and incubate overnight at 4°C.[9][10][11]

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.[12]

-

Washing: Wash the plate three times with wash buffer.

-

Primary Antibody Incubation: Add 100 µL of serially diluted serum samples (starting from 1:100) to the wells and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution to each well.

-

Reading: Read the absorbance at 450 nm using a microplate reader. The antibody titer is defined as the reciprocal of the highest serum dilution that gives a positive signal (e.g., an absorbance value 2-3 times that of the pre-immune serum).

Diagram 2: Signaling Pathway for Hapten-Specific Antibody Production

Caption: Simplified signaling pathway of hapten-specific antibody production.

Data Interpretation and Troubleshooting

Expected Results:

-

A successful immunization should yield a high titer of antibodies specific to the this compound hapten.

-

The antibody titer should increase with subsequent booster immunizations.

-

Pre-immune serum should show no or negligible reactivity in the ELISA.

Troubleshooting:

-

Low Antibody Titer:

-

Cause: Insufficient hapten density on the carrier protein, poor immunogenicity of the conjugate, or inadequate adjuvant effect.

-

Solution: Optimize the conjugation reaction to increase hapten density. Try a different carrier protein (e.g., KLH is generally more immunogenic than BSA). Ensure proper emulsification of the antigen and adjuvant.

-

-

High Background in ELISA:

-

Cause: Insufficient blocking, non-specific binding of antibodies, or cross-reactivity with the blocking agent.

-

Solution: Increase the blocking time or try a different blocking agent (e.g., BSA-free blocker if BSA was used as the carrier for ELISA). Optimize the washing steps.

-

-

No Immune Response:

-

Cause: The hapten-carrier conjugate may have been poorly prepared, the dose may be too low, or the animal model may be a low responder.

-

Solution: Verify the conjugation of the hapten to the carrier. Increase the antigen dose. Consider using a different strain of animal.

-

Conclusion

This protocol provides a comprehensive framework for the successful generation of antibodies against the small molecule hapten, this compound. Adherence to these detailed methodologies for conjugation, immunization, and antibody titer determination will facilitate the development of valuable immunological tools for research and diagnostic purposes. Careful optimization of each step is recommended to achieve the desired immune response.

References

- 1. pnas.org [pnas.org]

- 2. Hapten - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]

- 7. Conjugation of Haptens | Springer Nature Experiments [experiments.springernature.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. ELISA Protocol | Rockland [rockland.com]

- 10. mabtech.com [mabtech.com]

- 11. Application Guides / ELISA Protocol - 2BScientific [2bscientific.com]

- 12. seracare.com [seracare.com]

Characterization of Methyl Isonicotinate-(CH2)2-COOH-Protein Conjugates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, protein conjugation, and characterization of Methyl issonicotinate-(CH2)2-COOH-protein conjugates. The protocols outlined below are intended to serve as a foundational methodology that can be adapted and optimized for specific proteins and research applications.

Synthesis of Methyl Isonicotinate-(CH2)2-COOH

The target molecule, 3-(4-(methoxycarbonyl)pyridin-1-ium-1-yl)propanoate, can be synthesized via a multi-step process. The following protocol is a proposed synthetic route based on established organic chemistry principles.

Protocol 1: Synthesis of 3-(4-(methoxycarbonyl)pyridin-1-ium-1-yl)propanoate

Materials:

-

Methyl isonicotinate (B8489971)

-

3-Bromopropanoic acid

-

Acetonitrile (B52724) (anhydrous)

-

Diethyl ether

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (round-bottom flasks, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve methyl isonicotinate (1 equivalent) in anhydrous acetonitrile.

-

Addition of Reagent: To the stirred solution, add 3-bromopropanoic acid (1.2 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Purification: Wash the crude product with diethyl ether to remove any unreacted starting materials. The product, a pyridinium (B92312) salt, is expected to be insoluble in diethyl ether. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

Characterization: Confirm the structure of the synthesized this compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Yield: The yield for this type of N-alkylation of a pyridine (B92270) can typically range from 60-80%.

Protein Conjugation using EDC/NHS Chemistry

The synthesized this compound possesses a terminal carboxylic acid group, which can be conjugated to primary amines (e.g., lysine (B10760008) residues) on a protein surface using carbodiimide (B86325) chemistry. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) is a common and effective method for forming stable amide bonds.[1][][3][4][5]

Protocol 2: Two-Step EDC/NHS Protein Conjugation [5]

Materials:

-

Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)

-

This compound

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS (for improved water solubility)

-

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

-

Desalting column (e.g., Sephadex G-25)

Procedure:

Step 1: Activation of this compound

-

Dissolve this compound in Activation Buffer at the desired concentration.

-

Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.

-

Add EDC (10-fold molar excess over the small molecule) and NHS (25-fold molar excess over the small molecule) to the solution of this compound.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This step forms a semi-stable NHS-ester intermediate.

Step 2: Conjugation to Protein

-

Equilibrate a desalting column with PBS (pH 7.2-7.5).

-

Pass the activated this compound solution through the desalting column to remove excess EDC and NHS.

-

Immediately add the eluate containing the activated small molecule to the protein solution. The molar ratio of the activated small molecule to the protein should be optimized for the desired degree of labeling. A common starting point is a 20 to 50-fold molar excess of the small molecule.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15-30 minutes to quench any unreacted NHS-ester.

-

Purification: Remove excess, unreacted small molecule and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

Experimental Workflow for Protein Conjugation

Caption: Workflow for the two-step EDC/NHS protein conjugation.

Characterization of Protein Conjugates

Thorough characterization is crucial to determine the success of the conjugation reaction and to understand the properties of the resulting conjugate. A combination of techniques is typically employed.

Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for confirming conjugation and determining the drug-to-protein ratio (DPR).[6][7]

Protocol 3: Intact Mass Analysis by LC-MS

Materials:

-

Purified protein conjugate

-

Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)

-

Reverse-phase column suitable for proteins (e.g., C4 or C8)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

Procedure:

-

Sample Preparation: Dilute the protein conjugate to a suitable concentration (e.g., 0.1-1 mg/mL) in an appropriate buffer.

-

LC Separation: Inject the sample onto the reverse-phase column and elute with a gradient of Mobile Phase B.

-

MS Analysis: Acquire mass spectra in the positive ion mode over a mass range appropriate for the expected mass of the protein and its conjugates.

-

Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the protein species. The mass shift corresponding to the addition of this compound will be observed. The relative abundance of the peaks corresponding to the unconjugated protein and the protein with one, two, or more modifications can be used to calculate the average DPR.

Protocol 4: Peptide Mapping by LC-MS/MS

Peptide mapping is used to identify the specific sites of conjugation (e.g., which lysine residues were modified).[7]

Materials:

-

Purified protein conjugate

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Trypsin (or other suitable protease)

-

LC-MS/MS system

Procedure:

-

Denaturation, Reduction, and Alkylation: Denature the protein conjugate, reduce the disulfide bonds with DTT, and alkylate the free cysteines with IAM.

-

Digestion: Digest the protein with trypsin overnight at 37°C.

-

LC-MS/MS Analysis: Inject the peptide mixture onto a reverse-phase column (e.g., C18) and separate the peptides using a gradient. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.

-

Data Analysis: Use database searching software to identify the peptides. Search for the expected mass modification on lysine residues corresponding to the addition of this compound. The MS/MS spectra will confirm the sequence of the modified peptide and pinpoint the exact site of conjugation.

Mass Spectrometry Characterization Workflow

Caption: Mass spectrometry approaches for conjugate characterization.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the conjugate and to quantify the degree of conjugation.[8][9][10]

Protocol 5: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC can separate the unconjugated protein from the conjugate and species with different numbers of modifications based on differences in hydrophobicity.

Materials:

-

HPLC system with a UV detector

-

Reverse-phase column for proteins (e.g., C4, C8, or C18)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

Procedure:

-

Inject the purified conjugate onto the column.

-

Elute with a linear gradient of Mobile Phase B.

-